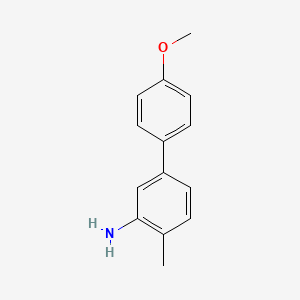







|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[C:11]([N+:16]([O-])=O)[CH:10]=2)=[CH:5][CH:4]=1>[Pd].CO>[NH2:16][C:11]1[CH:10]=[C:9]([C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[CH:14]=[CH:13][C:12]=1[CH3:15]
|


|
Name
|
4′-methoxy-4-methyl-3-nitrobiphenyl
|
|
Quantity
|
630 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)C1=CC(=C(C=C1)C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
63 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Type
|
CUSTOM
|
|
Details
|
is stirred under hydrogen atmosphere for 12 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Palladium catalyst is removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting solution is evaporated in vacuo
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |